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Compound of Interest

Compound Name:
(R)-1-Cyclohexyl-3-methyl-

piperazine oxalate

CAS No.: 1187930-96-6

Cat. No.: B1433265

Get Quote

In the landscape of pharmaceutical sciences, the journey of a candidate molecule from

discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of

these is aqueous solubility. Poor solubility can terminate the development of otherwise

promising compounds, leading to issues with bioavailability, formulation, and achieving

therapeutic concentrations in preclinical and clinical studies.[1] (R)-1-Cyclohexyl-3-methyl-
piperazine oxalate, a substituted piperazine derivative, belongs to a chemical class renowned

for its versatile pharmacological activities and favorable drug-like properties.[2][3] The

piperazine moiety often enhances water solubility and improves ADME (Absorption,

Distribution, Metabolism, and Excretion) characteristics.[3]

While specific public solubility data for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate (CAS:

1187930-96-6) is not extensively documented in publicly available literature, this guide serves

as a comprehensive framework for its determination. As a senior application scientist, the

objective here is not merely to present data, but to elucidate the rigorous experimental process

required to generate a reliable and comprehensive solubility profile. This document provides

the theoretical underpinnings, detailed experimental protocols, and data interpretation

frameworks necessary for researchers, scientists, and drug development professionals to
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characterize this and similar molecules, ensuring a solid foundation for subsequent formulation

and development activities.

Compound Profile: (R)-1-Cyclohexyl-3-methyl-
piperazine oxalate
A thorough understanding of the molecule's physicochemical properties is the starting point for

any solubility investigation.

Property Value Source

Chemical Name
(3R)-1-cyclohexyl-3-

methylpiperazine oxalate

CAS Number 1187930-96-6 [4][5]

Molecular Formula C₁₃H₂₄N₂O₄ [4]

Molecular Weight 272.34 g/mol [4]

Structure

A piperazine ring substituted

with a cyclohexyl group at the

1-position and a methyl group

at the 3-position, in the (R)-

configuration, formulated as an

oxalate salt.

Inferred

The presence of the basic piperazine nitrogens suggests that the compound's solubility will be

highly dependent on pH. The formation of an oxalate salt is a common strategy to improve the

solubility and stability of basic active pharmaceutical ingredients (APIs). Therefore, a full pH-

solubility profile is not just recommended, but essential for its biopharmaceutical

characterization.

Theoretical Framework: Thermodynamic vs. Kinetic
Solubility
Before embarking on experimental work, it is crucial to distinguish between the two primary

types of solubility measurements performed during drug development.
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Thermodynamic Solubility: This is the equilibrium concentration of a compound in a

saturated solution in the presence of excess solid drug.[6] It represents the true, stable

solubility value. The most common method for its determination is the shake-flask method,

which is the gold standard for regulatory submissions, such as for the Biopharmaceutics

Classification System (BCS).[7][8] This measurement is critical for late-stage preformulation

and formulation development.

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent

(typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation

occurs.[6] The concentration just before precipitation is the kinetic solubility. This high-

throughput method is valuable in early discovery phases for ranking compounds and building

structure-solubility relationships, but it often overestimates the true thermodynamic solubility.

[9][10]

This guide will focus on the definitive thermodynamic solubility protocol, as it provides the most

accurate and reliable data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility
Determination via Shake-Flask Method
This protocol is designed in accordance with guidelines from the FDA, WHO, and ICH for BCS-

based biowaivers, ensuring regulatory compliance and scientific rigor.[8][11][12]

Materials and Reagents
(R)-1-Cyclohexyl-3-methyl-piperazine oxalate (solid powder, purity >98%)

Potassium chloride (KCl)

Hydrochloric acid (HCl)

Potassium phosphate monobasic (KH₂PO₄)

Sodium hydroxide (NaOH)

Deionized water (resistivity >18 MΩ·cm)
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Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

0.22 µm or 0.45 µm PTFE syringe filters

Buffer Preparation
Prepare buffers covering the physiologically relevant pH range of 1.2 to 6.8.[8]

pH 1.2: 0.2 M KCl, 0.2 M HCl

pH 4.5: 0.1 M Acetate Buffer

pH 6.8: 0.1 M Phosphate Buffer (KH₂PO₄, NaOH)

Causality: The pH range of 1.2 to 6.8 is mandated by regulatory bodies as it represents the pH

conditions the drug will encounter during its transit through the gastrointestinal tract.[11][12]

Equipment
Analytical balance (4-5 decimal places)

pH meter, calibrated

Thermostatic shaker incubator or water bath (set to 37 ± 1 °C)

Vials (e.g., 20 mL glass scintillation vials)

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow Diagram
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Preparation

Equilibration

Sampling & Analysis

Calculation

Weigh excess API

Add 10 mL of pH buffer
(pH 1.2, 4.5, 6.8)

Verify initial pH

Shake at 37°C for 48-72 hours

Check for visible solid

Withdraw aliquot

Separate solid
(Centrifuge/Filter) Measure final pH

Dilute & Analyze by HPLC-UV

Calculate Concentration
(mg/mL) vs. Calibration Curve

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Step-by-Step Methodology
Preparation: Add an excess amount of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate to a

vial. "Excess" is critical; a good starting point is 20-30 mg. A visible amount of solid must

remain at the end of the experiment to ensure saturation.

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of a prepared buffer (pH 1.2, 4.5, or

6.8) to the vial. Prepare a minimum of three replicates for each pH condition.[8]

Equilibration: Place the sealed vials in a shaker incubator set to 37 °C. Agitate for a sufficient

time to reach equilibrium. A period of 48 to 72 hours is standard, but preliminary experiments

should be run to confirm that the concentration in solution does not change between, for

example, 24 and 48 hours.[7]

Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the solid settle.

Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22

µm syringe filter to remove any undissolved solid particles. Self-Validation: The first few

drops of the filtrate should be discarded to saturate any potential binding sites on the filter

material, which prevents underestimation of the solubility.[9]

pH Measurement: Measure and record the pH of the remaining solution in the vial to confirm

it has not drifted significantly during the experiment.[8]

Quantification: Accurately dilute the clear filtrate with mobile phase to a concentration that

falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted

sample by a validated HPLC-UV method.

Data Analysis and Interpretation
Illustrative Solubility Data
As no public data is available, the following table presents a hypothetical yet plausible dataset

for (R)-1-Cyclohexyl-3-methyl-piperazine oxalate to illustrate how results should be

presented.
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pH Condition
Mean Solubility
(mg/mL)

Standard Deviation
Dose/Solubility
Volume (mL)*

pH 1.2 45.2 1.8 2.2

pH 4.5 18.5 0.9 5.4

pH 6.8 2.1 0.2 47.6

*Calculated assuming a hypothetical highest therapeutic dose of 100 mg.

Biopharmaceutics Classification System (BCS)
Application
The solubility data is used to classify the drug according to the BCS. A drug is considered

"highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media

over the pH range of 1.2-6.8.[11]

Dose/Solubility Volume (DSV) = (Highest Dose [mg]) / (Lowest Measured Solubility [mg/mL])

From our illustrative data, the lowest solubility is 2.1 mg/mL at pH 6.8. DSV = 100 mg / 2.1

mg/mL = 47.6 mL

Since 47.6 mL is less than 250 mL, (R)-1-Cyclohexyl-3-methyl-piperazine oxalate would be

classified as a highly soluble compound based on this hypothetical data. This classification has

profound implications for drug development, potentially allowing for biowaivers of in vivo

bioequivalence studies.[12]

Determine Lowest Solubility
(pH 1.2 - 6.8)

Is Dose / Lowest Solubility
<= 250 mL?

Classify as
'High Solubility'

(BCS Class I or III)
Yes

Classify as
'Low Solubility'

(BCS Class II or IV)

No

Click to download full resolution via product page
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Caption: BCS Solubility Classification Logic.

Conclusion
This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for

determining the aqueous solubility of (R)-1-Cyclohexyl-3-methyl-piperazine oxalate. By

adhering to the detailed shake-flask protocol, researchers can generate the high-quality

thermodynamic solubility data essential for informed decision-making in drug development. The

resulting pH-solubility profile not only dictates formulation strategies but also forms the basis of

the biopharmaceutical classification, which can significantly impact the clinical and regulatory

pathway of the molecule. This systematic approach ensures that the fundamental property of

solubility is thoroughly characterized, mitigating risks and paving the way for successful product

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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